molecular formula C6H13NO4·ClH B600739 (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl CAS No. 280745-41-7

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl

Cat. No.: B600739
CAS No.: 280745-41-7
M. Wt: 199.63
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of four hydroxyl groups in the compound makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected azepane derivative.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired tetrahydroxyazepane.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines using reagents like thionyl chloride or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and various amines.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides, ethers, or amines.

Scientific Research Applications

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyhexane: A six-membered analog with similar hydroxylation patterns.

    (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane: A cyclic analog with similar functional groups.

Uniqueness

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and cyclic analogs

Properties

IUPAC Name

(3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGXSDFDJMWFZ-DEZHIRTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(CN1)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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